Bromoxynil

Übersicht

Beschreibung

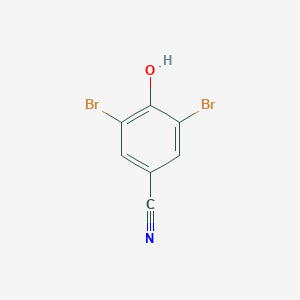

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a post-emergent herbicide used for selective control of annual broadleaf weeds in crops such as cereals, sunflower, and soybean. Its chemical structure (C₇H₃Br₂NO) features a benzonitrile core with bromine atoms at positions 3 and 5 and a hydroxyl group at position 4 . This compound inhibits photosynthesis by binding to the D1 protein in the photosystem II (PSII) complex, disrupting electron transport . It is formulated as esters (e.g., octanoate, heptanoate) to enhance solubility and absorption . Despite its efficacy, this compound is classified as a Group C possible human carcinogen and has been detected in human plasma months after application, suggesting prolonged biological retention .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromoxynil is synthesized through the bromination of 4-hydroxybenzonitrile.

Industrial Production Methods: In industrial settings, this compound is produced by reacting 4-hydroxybenzonitrile with bromine in the presence of a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete bromination. The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced to form different derivatives, such as 3,5-dibromo-4-hydroxyaniline.

Substitution: this compound can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Products include 3,5-dibromo-4-hydroxybenzoic acid.

Reduction: Products include 3,5-dibromo-4-hydroxyaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Bromoxynil is widely recognized for its effectiveness in agricultural settings, particularly for crops such as cotton, canola, and sunflowers. It functions by inhibiting photosynthesis in target plants, thus controlling weed growth without significantly affecting the crops themselves. Its selectivity is attributed to differences in plant morphology and the rates of adsorption, translocation, and degradation .

Formulations and Combinations

- Common Formulations : this compound is typically sold as emulsifiable concentrates, often combined with other herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) to enhance its efficacy against a broader spectrum of weeds .

- Application Timing : It is recommended for use later in the growing season to maximize weed control while minimizing crop damage .

Environmental Impact

Research indicates that this compound can have significant effects on soil microbial communities. Repeated applications have been shown to alter the indigenous bacterial populations, which can subsequently affect the degradation rates of the herbicide itself.

Soil Microbial Dynamics

A study monitored this compound degradation in soil microcosms, revealing that repeated applications led to decreased degradation rates due to shifts in bacterial community structure. Initially, the time required for 50% degradation was 6.4 days but increased to 28 days by the third application . This suggests that while this compound is effective as a herbicide, its persistence in the environment can be problematic.

Water Contamination Risks

This compound has been detected in irrigation waters, raising concerns about its potential impact on non-target crops and aquatic ecosystems. Elevated residue levels can contaminate water supplies through runoff and leaching from treated fields .

Toxicological Studies

This compound exhibits varying levels of toxicity across different species. Studies have determined oral LD50 values (the dose lethal to 50% of the test population) for mammals ranging from 63 mg/kg for guinea pigs to over 5000 mg/kg for Japanese quail . Chronic exposure studies have indicated potential adverse effects on liver function and growth parameters in laboratory animals at specific dosages .

Case Studies

- Rats : Long-term dietary administration revealed hyperplasia of liver tissue at doses as low as 1.5 mg/kg body weight per day .

- Birds : Moderate toxicity was observed in birds with LD50 values indicating significant risk at lower exposure levels compared to mammals .

Regulatory Perspectives

This compound is subject to regulatory scrutiny due to its environmental persistence and potential health risks. In Canada, guidelines have been established for its use in agricultural practices to mitigate risks associated with water contamination and non-target species exposure .

Summary of Findings

The following table summarizes key findings regarding this compound's applications and impacts:

| Aspect | Detail |

|---|---|

| Primary Use | Selective herbicide for broadleaf weed control |

| Crop Applications | Cotton, canola, sunflowers |

| Toxicity | Varies by species; low toxicity in birds compared to mammals |

| Environmental Impact | Alters soil microbial communities; potential water contamination risks |

| Regulatory Status | Subject to guidelines for agricultural use; monitored for environmental safety |

Wirkmechanismus

Bromoxynil exerts its herbicidal effects by inhibiting photosystem II, a crucial enzyme in the photosynthetic electron transport chain. This inhibition disrupts the light-dependent reactions of photosynthesis, leading to the accumulation of reactive oxygen species and subsequent cell damage in target plants. The compound is absorbed by the foliage and translocated within the plant, ensuring effective weed control .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Benzonitrile Class

Bromoxynil belongs to the benzonitrile herbicide family, which includes compounds with halogen substitutions. Key analogues include:

Mechanistic Insights :

- All benzonitriles inhibit PSII but differ in binding affinity due to halogen size and electronegativity.

- Dichlobenil, lacking a hydroxyl group, targets cellulose biosynthesis in plants, demonstrating a distinct mode of action .

Heterocyclic Analogues

Studies synthesized pyridine and pyrimidine derivatives of this compound to improve herbicidal activity :

- Pyridine analogue (2,6-dibromo-5-hydroxypyridine-2-carbonitrile) : Exhibited 80% control of glyphosate-resistant Amaranthus palmeri at 0.56 kg ha⁻¹, outperforming this compound. Molecular docking suggests stronger hydrogen bonding with the D1 protein .

- Pyrimidine analogue : Lower efficacy across species, attributed to reduced steric compatibility with the PSII binding pocket .

Herbicides with Similar Mechanisms

- Bentazone : A PSII-inhibiting herbicide. A Synechococcus mutant resistant to bentazone showed cross-tolerance to this compound, indicating overlapping binding sites. However, oxidative stress responses differed, suggesting unique detoxification pathways .

- MCPA : Often mixed with this compound (e.g., this compound/MCPA) to enhance broadleaf weed control. Synergistic effects reduce required this compound doses by 50–80% .

Environmental Degradation and Persistence

Key Findings :

- This compound esters (e.g., octanoate) degrade rapidly via esterases (e.g., BroH in Sphingopyxis spp.) to release free this compound, which is subsequently mineralized .

- Ioxynil’s iodine substituents slow degradation, increasing groundwater contamination risks compared to this compound .

Toxicity and Human Exposure

Notable Contrasts:

- This compound’s detection in human plasma 5 months post-application suggests slow excretion or ongoing environmental exposure .

Regulatory and Agricultural Use

- This compound: Approved for use on sunflower, wheat, and soybeans in the EU and North America. Esters (e.g., octanoate) comply with FAO specifications (≥930 g/kg purity) .

- Alternatives : 2,4-D and dicamba are increasingly used due to glyphosate resistance, but this compound remains critical for managing resistant weeds like Conyza canadensis .

Biologische Aktivität

Bromoxynil, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a widely used herbicide primarily targeting broadleaf weeds in various crops. Its biological activity encompasses a range of effects on both target organisms and non-target species, including potential implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, degradation pathways, and associated health risks.

This compound acts as a selective herbicide through its interference with photosynthesis in susceptible plant species. It inhibits photosystem II (PSII), leading to the disruption of electron transport and ultimately causing plant cell death. The specific mode of action involves the generation of reactive oxygen species (ROS), which inflict oxidative stress on the plant cells. This herbicide is particularly effective against annual broadleaf weeds in crops such as cereals, maize, and sorghum .

Degradation Pathways

The biological degradation of this compound has been extensively studied, revealing both aerobic and anaerobic pathways. Notably, Dehalogenobacterium chlororespirans has been identified as a microorganism capable of anaerobic reductive dehalogenation of this compound. This process not only facilitates the breakdown of this compound but also allows the organism to utilize it as an electron acceptor for growth. The doubling time for growth on this compound was observed to be approximately 18.4 hours under anaerobic conditions, indicating significant metabolic activity .

Table 1: Summary of this compound Degradation Studies

| Microorganism | Degradation Pathway | Doubling Time (h) | Electron Acceptors Used |

|---|---|---|---|

| Dehalogenobacterium chlororespirans | Anaerobic Reductive Dehalogenation | 18.4 ± 5.2 | This compound, DBHB |

| Anaeromyxobacter dehalogenans | Aerobic Metabolic Pathway | 11.9 ± 1.4 | Acetate |

Case Studies and Research Findings

- Environmental Impact : A study investigating the presence of this compound in rural water samples found that it was detectable at varying concentrations, raising concerns about its environmental persistence and potential ecological effects . The study emphasized the need for further research into exposure pathways and biological half-lives.

- Human Health Risks : Research has indicated that this compound may be associated with adverse health outcomes, including potential links to childhood leukemia . The mechanisms by which this compound could contribute to carcinogenesis are still being explored, but it is hypothesized that its immunosuppressive properties may play a role in increasing susceptibility to infections that could lead to malignancies.

- Toxicological Assessments : this compound exhibits moderate to high acute toxicity when administered orally or via inhalation . The European Food Safety Authority (EFSA) has conducted risk assessments that highlight the importance of understanding both acute and chronic exposure risks associated with this herbicide.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of bromoxynil relevant to experimental design?

this compound (C₇H₃Br₂NO) is a phenolic herbicide with a molecular weight of 276.913 g/mol and a CAS Registry Number of 1689-84-5. Its enthalpy of formation (ΔfH°solid) is reported as -207.8 kJ/mol, though this value is flagged as uncertain . Researchers should note its solubility in organic solvents (e.g., acetone: 170 g/L) and low water solubility (0.03 mg/L at pH 7), which influence formulation and environmental behavior . Methodologically, thermodynamic data from NIST should be cross-validated due to inconsistencies in literature values .

Q. How should randomized complete block designs be applied in this compound efficacy trials?

Standardized field studies use randomized complete block designs with factorial treatment arrangements (e.g., graminicide rates × this compound application timing) and 3–4 replications to minimize spatial variability . For example, trials evaluating this compound at 0.28–1.68 kg/ha combined with graminicides (e.g., clethodim) require partitioning variance via ANOVA and separating means with Fisher’s Protected LSD test (P = 0.05) . Data transformation (e.g., arcsine square root) may be tested but often non-transformed data suffice .

Q. What HPLC parameters are optimal for this compound quantification in environmental samples?

Method 1661 recommends reverse-phase HPLC with a C18 column, mobile phase of acetonitrile/water (70:30 v/v), flow rate of 1.0 mL/min, and UV detection at 254 nm. Inject 40 µL of sample, with this compound eluting at ~8.2 min . Calibration curves (1–100 µg/L) should use internal standards to correct for matrix effects in wastewater .

Advanced Research Questions

Q. How can contradictions in this compound toxicity data be resolved during risk assessment?

Discrepancies in toxicity thresholds (e.g., mitochondrial uncoupling in humans vs. plants) require mechanistic studies. In vitro assays using isolated liver mitochondria can quantify oxidative phosphorylation inhibition . Epidemiological data from poison centers (e.g., NSW PIC) highlight fatal doses >1.5 g/kg in humans, but extrapolation to chronic exposure needs in vivo models (rodent LD₅₀: 260 mg/kg) . Meta-analyses should account for metabolite variability (e.g., this compound octanoate’s higher lipophilicity) .

Q. Why does this compound persist in human plasma months post-application despite its short environmental half-life?

A Saskatchewan cohort study detected this compound in 19.3% of participants 5 months post-application, suggesting slow hepatic metabolism or undocumented exposure pathways (e.g., contaminated groundwater) . Researchers should pair LC-MS/MS biomonitoring with geospatial analysis of soil residues and assess cytochrome P450 isoforms (e.g., CYP2C19) responsible for detoxification .

Q. Which microbial taxa drive this compound degradation in agricultural soils?

Stable isotope probing (¹³C-bromoxynil) identified Achromobacter and Nocardioides as keystone degraders, achieving 48–76% mineralization in amended soils . Enrichment cultures should use minimal media with this compound (100 mg/L) as the sole carbon source, followed by 16S rRNA/qPCR tracking. Degradation pathways involve hydrolytic cleavage of the nitrile group to 3,5-dibromo-4-hydroxybenzoic acid .

Q. How do herbicide mixtures affect this compound’s efficacy and crop safety?

In winter wheat, this compound + MCPA (0.75 lb/ac) provided 100% control of Capsella bursa-pastoris, while solo this compound caused 8% transient chlorosis . Synergistic interactions (e.g., this compound + thifensulfuron-methyl) require dose-response models (e.g., Colby’s method) to optimize ratios. Trials must report adjuvant use (e.g., 0.25% nonionic surfactant) and monitor crop recovery post-injury .

Q. What adsorbents are most effective for this compound removal in water treatment?

Organo-bentonites modified with hexadecyltrimethylammonium (Clay-HDTBP) removed 90% of this compound at 5 mg/L, outperforming unmodified clay (8%). Optimal pH is 4–6, where this compound exists in its neutral form (pKa = 4.1) . Adsorption isotherms (Langmuir model) show capacity declines at >25 mg/L due to site saturation. Post-adsorption, ultrasonic extraction recovers >85% for analytical validation .

Q. Key Methodological Recommendations

- Field Trials: Use factorial designs with ≥3 replications and report transformation protocols for non-normal data .

- Analytical Chemistry: Validate HPLC methods with spike-recovery tests (85–115% acceptable) .

- Risk Assessment: Integrate biomonitoring (plasma LC-MS/MS) with soil residual analysis to identify exposure pathways .

- Environmental Remediation: Optimize adsorbent pH and dosage using Langmuir isotherms .

Eigenschaften

IUPAC Name |

3,5-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMXNNIRAGDFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |

| Record name | Bromoxynil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022162 | |

| Record name | Bromoxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |

| Record name | Bromoxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/Bromoxynil/ is a fairly potent mitochondria uncoupler in vitro with AUC50 value in rat liver mitochondria of 3.2 uM, an activity which is about 5- to 10-fold higher than that of 2,4-DNP. The signs and symptoms of acute poisoning in vertebrates (including humans) are in reasonable accord with uncoupling being the primary mechanism of toxicity., In addition to uncoupling oxidative & photosynthetic phosphorylation, higher concentrations of ... Bromoxynil also inhibits electron transport in isolated mitochondria and chloroplasts. ... Bromoxynil had no effect on in vitro activities of proteolytic & amylolytic enzymes isolated from plants. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |

CAS No. |

1689-84-5 | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoxynil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46EK95K0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.